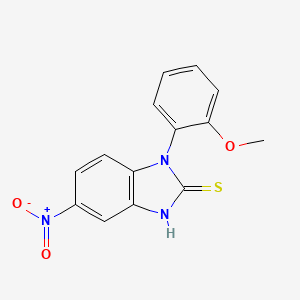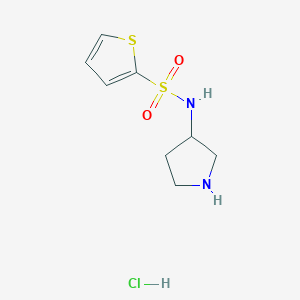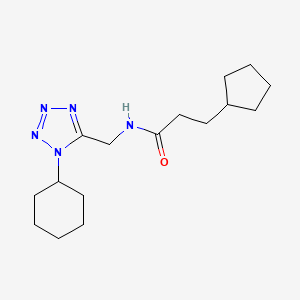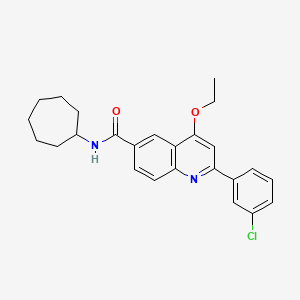
Methyl 2-amino-2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-2-phenylbutanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known by its IUPAC name “methyl 2-amino-2-phenylbutanoate hydrochloride” and has a CAS Number of 118737-02-3 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-phenylbutanoate” is1S/C11H15NO2.ClH/c1-3-11(12,10(13)14-2)9-7-5-4-6-8-9;/h4-8H,3,12H2,1-2H3;1H . This compound has a molecular weight of 229.71 and 193.24 . Physical And Chemical Properties Analysis
“Methyl 2-amino-2-phenylbutanoate” is a powder that is stored at room temperature . It has a molecular weight of 229.71 and 193.24 . The compound’s InChI code is1S/C11H15NO2.ClH/c1-3-11(12,10(13)14-2)9-7-5-4-6-8-9;/h4-8H,3,12H2,1-2H3;1H .
Applications De Recherche Scientifique
Computational and Spectroscopic Studies
- Quantum Computational and Ligand-Protein Docking Studies : A study focused on 2-phenylbutanoic acid and its derivatives, including 2-amino-2-phenylbutanoate, utilized density functional theory (DFT) calculations, spectroscopic analyses, and molecular docking methods. These compounds showed potential in drug identification through ligand-protein docking, indicating their applications in drug design and discovery (Raajaraman, Sheela, & Muthu, 2019).
Synthetic Methodologies and Biological Activities
Synthesis of Novel Amino Esters : Research involving the synthesis of N-(α-bromoacyl)-α-amino esters, containing the valyl moiety, explored their cytotoxicity, anti-inflammatory, and antibacterial activities. These studies contribute to understanding the structural requirements for biological activity and may lead to the development of new therapeutic agents (Yancheva et al., 2015).
Menaquinone Biosynthesis Pathway Inhibitors : Investigation of 2-amino-4-oxo-4-phenylbutanoate derivatives led to the discovery of potent inhibitors for the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These compounds, upon interaction with CoA, form inhibitors that suggest new avenues for anti-tubercular drug development (Li et al., 2011).
Chemical Properties and Reactions
- Three-Component Reaction Studies : The reactions involving methyl 2,4-dioxo-4-phenylbutanoate, a close relative of the target molecule, with aromatic aldehydes and propane-1,2-diamine, underscore the chemical versatility and reactivity of these compounds. Such reactions pave the way for synthesizing complex molecules with potential pharmaceutical applications (Gein et al., 2010).
Safety And Hazards
“Methyl 2-amino-2-phenylbutanoate” has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 2-amino-2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-11(12,10(13)14-2)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYMDIRNRNJHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-phenylbutanoate | |
CAS RN |
76142-47-7 |
Source


|
| Record name | Methyl 2-amino-2-phenylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2606837.png)


![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2606840.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide](/img/structure/B2606842.png)

![6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2606846.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606847.png)

![N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B2606850.png)
![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)
![(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2606853.png)

